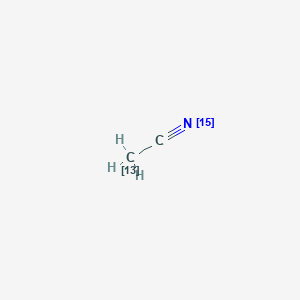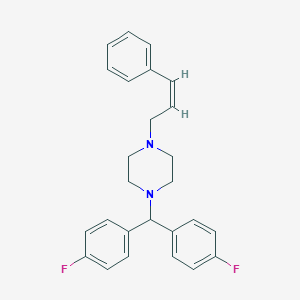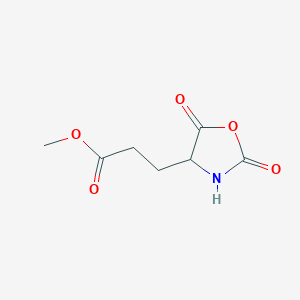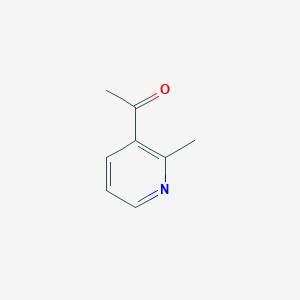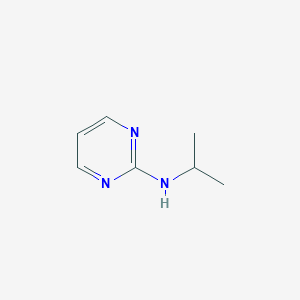
Isaxonine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Isaxonin beinhaltet die Reaktion von Isopropylamin mit 2-Chlorpyrimidin unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Ethanol oder Methanol statt, wobei die Temperatur zwischen 50 °C und 70 °C gehalten wird. Das Produkt wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt, um hochreines Isaxonin zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Isaxonin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Reaktoren und kontinuierlichen Fließsystemen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen sind für die Großproduktion optimiert, und es werden fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Isaxonin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Isaxonin kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von Isaxonin kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Isaxonin kann nukleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere Nukleophile ersetzt wird
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Halogenide oder Alkoxide in einem organischen Lösungsmittel
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Isaxoninoxid.
Reduktion: Bildung von reduzierten Isaxoninderivaten.
Substitution: Bildung von substituierten Pyrimidinderivaten
Wissenschaftliche Forschungsanwendungen
Isaxonin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Isaxonin entfaltet seine Wirkungen, indem es direkt auf Neuronen wirkt oder indirekt die Produktion von Wachstumsfaktoren stimuliert. Es hat eine spezifische Affinität zu peripheren Nerven und modifiziert den Oberflächen-pH-Wert der Doppelschicht, was die Nervenregeneration und die funktionelle Erholung verbessert .
Wirkmechanismus
Isaxonine exerts its effects by acting directly on neurons or indirectly by stimulating the production of growth factors. It has a specific affinity for peripheral nerves and modifies the surface pH of the bilayer, which enhances nerve regeneration and functional recovery .
Vergleich Mit ähnlichen Verbindungen
Isaxonin ist einzigartig in seiner Fähigkeit, die Nervenregeneration zu beschleunigen und die Wiederherstellung der motorischen und sensorischen Funktion zu fördern. Zu ähnlichen Verbindungen gehören:
Nervenwachstumsfaktor (NGF): Fördert das Wachstum und Überleben von Neuronen, hat aber einen anderen Wirkmechanismus.
Hirngeleiteter Neurotropher Faktor (BDNF): Unterstützt das Überleben bestehender Neuronen und fördert das Wachstum neuer Neuronen und Synapsen.
Ziliärer Neurotropher Faktor (CNTF): Fördert das Überleben und die Differenzierung verschiedener Neuronenzeltypen .
Isaxonin zeichnet sich durch seine spezifische Affinität zu peripheren Nerven und seine Fähigkeit aus, den Oberflächen-pH-Wert der Doppelschicht zu modifizieren, was bei den anderen genannten Verbindungen nicht beobachtet wird .
Eigenschaften
IUPAC Name |
N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCYIGBVOHNHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194975 | |
| Record name | Isaxonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-72-6 | |
| Record name | N-(1-Methylethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isaxonine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isaxonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isaxonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISAXONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action of Isaxonine?
A1: While the exact mechanism remains unclear, research suggests that this compound may exert its effects by interacting with microtubules, essential components of the cytoskeleton involved in various cellular processes, including axonal growth and transport. Studies have shown that this compound can:
- Enhance neurite elongation: this compound promotes neurite outgrowth in cultured mouse spinal ganglia [] and rat spinal cord neurons [], suggesting a potential role in nerve regeneration.
- Counteract Vincristine's inhibitory effects: this compound partially reverses the inhibitory effects of Vincristine, a microtubule-disrupting agent, on neurite elongation in dorsal root ganglia cultures [] and in vivo in rabbits []. This suggests that this compound might protect against Vincristine-induced neuropathy by preserving microtubule integrity.
- Influence Polymorphonuclear Leucocyte (PMN) migration: this compound partially inhibits the suppressive effect of Colchicine, another microtubule-disrupting agent, on PMN chemotaxis, suggesting a potential role in modulating inflammatory responses [].
Q2: What therapeutic applications were investigated for this compound?
A2: Due to its potential neurotrophic properties, this compound was investigated for its therapeutic potential in various neurological conditions, including:
- Peripheral neuropathies: Studies explored its use in treating leprous neuropathy [, ], diabetic neuropathy [], alcoholic polyneuritis [], and traumatic or ischemic neuropathies [].
- Vincristine-induced neuropathy: Research investigated this compound's ability to prevent or mitigate the development of neuropathy associated with Vincristine treatment in cancer patients [, ].
- Other conditions: Studies also examined its potential in Duchenne muscular dystrophy [] and ulcerous mutilating acropathy [].
Q3: How is this compound metabolized in the body?
A3: this compound is metabolized in the liver by cytochrome P450 enzymes []. This metabolic activation leads to the formation of reactive metabolites that can bind to proteins [, ].
Q4: What is the toxicological concern associated with this compound?
A4: The reactive metabolites generated during this compound metabolism can covalently bind to liver proteins [, ], potentially triggering immune responses and leading to liver damage [, , , , ]. This has been linked to the development of hepatitis in some patients [, , , ].
Q5: Are there factors that influence this compound's toxicity?
A5: Several factors might influence this compound's toxicity, including:
Q6: What is the molecular formula and weight of this compound?
A6: this compound (N-isopropyl-amino-2-pyrimidine orthophosphate) has the molecular formula C7H12N3O4P and a molecular weight of 233.16 g/mol [].
Q7: What spectroscopic data is available for this compound?
A7: Studies utilizing proton and carbon-13 nuclear magnetic resonance (NMR) and mass spectrometry have been conducted to characterize this compound [, , ]. These techniques provide insights into the molecule's structure, protonation sites, and fragmentation patterns.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
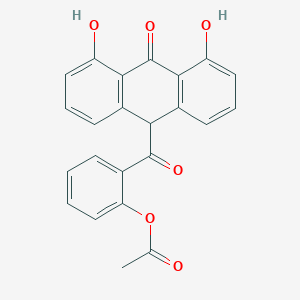
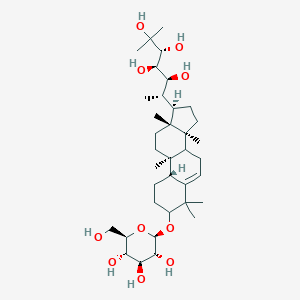
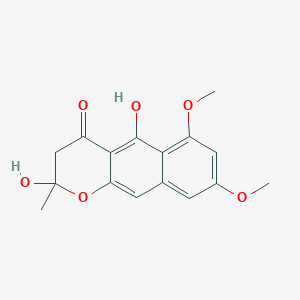
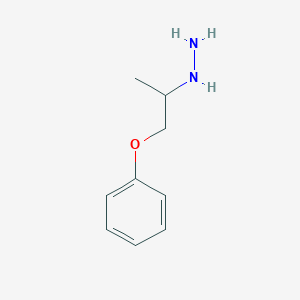
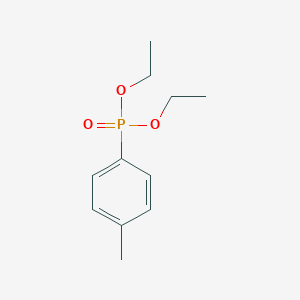
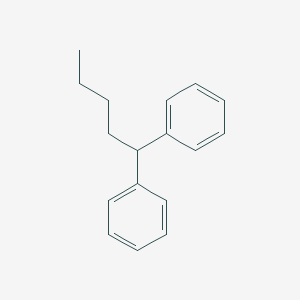
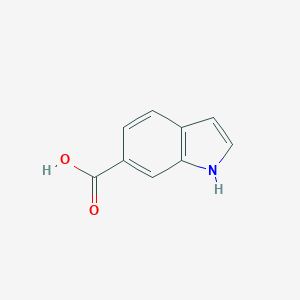
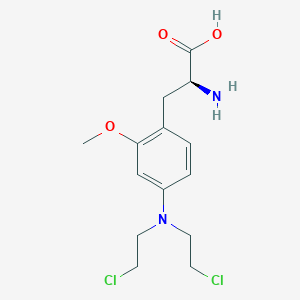
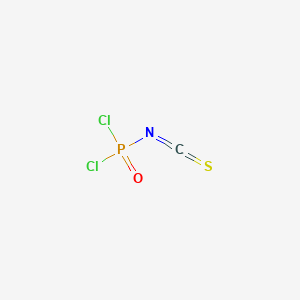
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
